![molecular formula C24H19NO5S B7550445 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7550445.png)
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide
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Overview
Description
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide, also known as MMPC, is a synthetic compound that belongs to the chromene family. It has been the subject of scientific research due to its potential use in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that it reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has also been shown to inhibit the growth of cancer cells and reduce angiogenesis. In addition, 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide for lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has also been shown to be stable under various conditions, making it suitable for use in experiments. However, one of the limitations of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide. One area of research is the development of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, research could focus on the use of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the development of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide-based drug delivery systems, which may improve the efficacy and safety of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide in the treatment of various diseases.
Conclusion
In conclusion, 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. The synthesis method of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been optimized to increase its yield and purity, making it suitable for scientific research. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and its mechanism of action is not fully understood. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for research on 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide, which may lead to the development of new treatments for various diseases.
Synthesis Methods
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylsulfonylphenyl hydrazine with 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid. The resulting product is then treated with acetic anhydride to yield 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide. The synthesis of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been optimized to increase its yield and purity, making it suitable for scientific research.
Scientific Research Applications
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been the subject of scientific research due to its potential use in the treatment of various diseases. Studies have shown that 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-21(26)17-11-8-12-18(23(17)30-22(15)16-9-4-3-5-10-16)24(27)25-19-13-6-7-14-20(19)31(2,28)29/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUNZSMFNVDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CC=CC=C3S(=O)(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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